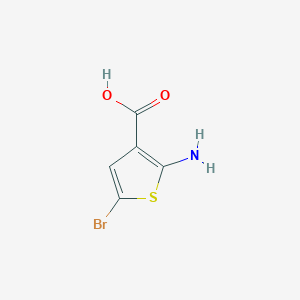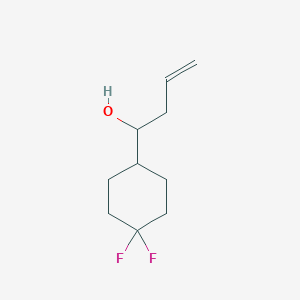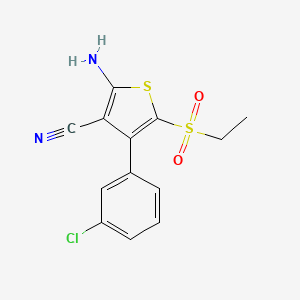
2-Amino-4-(3-chlorophenyl)-5-(ethylsulfonyl)thiophene-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-4-(3-chlorophenyl)-5-(ethylsulfonyl)thiophene-3-carbonitrile is a synthetic organic compound that belongs to the thiophene family. Thiophenes are sulfur-containing heterocyclic compounds known for their diverse chemical properties and applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(3-chlorophenyl)-5-(ethylsulfonyl)thiophene-3-carbonitrile typically involves multi-step organic reactions. One possible route could include the following steps:
Formation of the Thiophene Ring: Starting with a suitable precursor, such as a substituted acetylene or diene, the thiophene ring can be formed through cyclization reactions.
Introduction of Substituents: The amino, chlorophenyl, ethylsulfonyl, and carbonitrile groups can be introduced through various substitution reactions, using reagents like amines, chlorobenzenes, sulfonyl chlorides, and nitriles.
Purification: The final compound is purified using techniques such as recrystallization, chromatography, or distillation.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic route for scalability, cost-effectiveness, and environmental considerations. This may include using continuous flow reactors, green chemistry principles, and automated synthesis techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-4-(3-chlorophenyl)-5-(ethylsulfonyl)thiophene-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halides, amines, and other nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials, such as polymers or dyes.
Wirkmechanismus
The mechanism of action of 2-Amino-4-(3-chlorophenyl)-5-(ethylsulfonyl)thiophene-3-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biochemical effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-4-(3-chlorophenyl)thiophene-3-carbonitrile: Lacks the ethylsulfonyl group.
2-Amino-5-(ethylsulfonyl)thiophene-3-carbonitrile: Lacks the chlorophenyl group.
4-(3-Chlorophenyl)-5-(ethylsulfonyl)thiophene-3-carbonitrile: Lacks the amino group.
Uniqueness
2-Amino-4-(3-chlorophenyl)-5-(ethylsulfonyl)thiophene-3-carbonitrile is unique due to the combination of its functional groups, which may confer specific chemical reactivity and biological activity. The presence of the amino, chlorophenyl, ethylsulfonyl, and carbonitrile groups allows for diverse interactions and applications that may not be possible with similar compounds lacking one or more of these groups.
Eigenschaften
Molekularformel |
C13H11ClN2O2S2 |
|---|---|
Molekulargewicht |
326.8 g/mol |
IUPAC-Name |
2-amino-4-(3-chlorophenyl)-5-ethylsulfonylthiophene-3-carbonitrile |
InChI |
InChI=1S/C13H11ClN2O2S2/c1-2-20(17,18)13-11(10(7-15)12(16)19-13)8-4-3-5-9(14)6-8/h3-6H,2,16H2,1H3 |
InChI-Schlüssel |
AYXYJDNDILVKKK-UHFFFAOYSA-N |
Kanonische SMILES |
CCS(=O)(=O)C1=C(C(=C(S1)N)C#N)C2=CC(=CC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


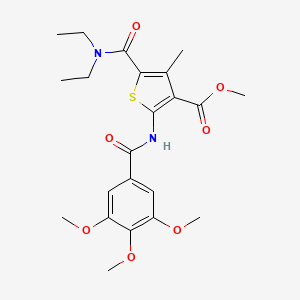
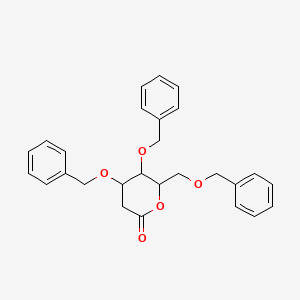
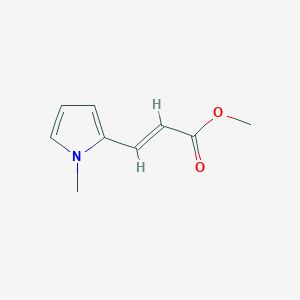
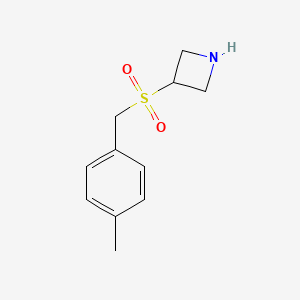
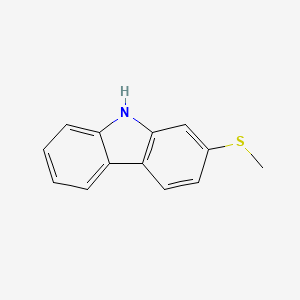
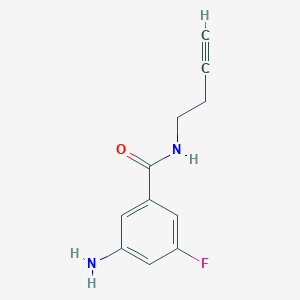
![2-Pyridinamine, 6-chloro-5-iodo-N,N-bis[(4-methoxyphenyl)methyl]-](/img/structure/B15090228.png)
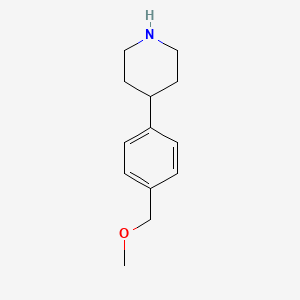
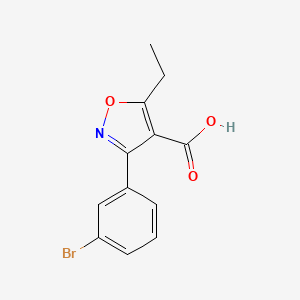
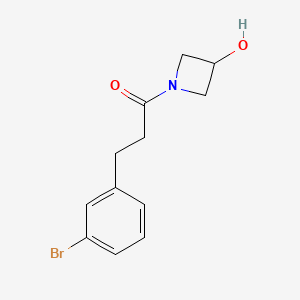
![1-[4-Bromo-2-(trifluoromethyl)phenyl]-2-methylpropan-1-one](/img/structure/B15090255.png)
![N-[5-[4-[3-acetamido-4-(6-ethyl-3,4,5-trihydroxyoxan-2-yl)oxy-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-ethyl-3,5-dihydroxyoxan-2-yl]oxy-2-[3,5-dihydroxy-2-(hydroxymethyl)-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B15090260.png)
